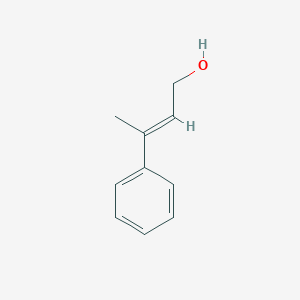

(E)-3-phenylbut-2-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-phenylbut-2-en-1-ol is an organic compound characterized by a phenyl group attached to a butenol structure. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications. Its structure consists of a phenyl ring bonded to a butenol chain, with the double bond in the E-configuration, which means the substituents on either side of the double bond are on opposite sides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phenylbut-2-en-1-ol can be achieved through several methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, benzaldehyde can react with a suitable ylide to produce this compound under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of precursor compounds. This method ensures high yield and purity, making it suitable for large-scale production. The reaction conditions typically include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Análisis De Reacciones Químicas

Types of Reactions: (E)-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to saturated alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

Oxidation: Benzaldehyde or benzoic acid.

Reduction: 3-phenylbutanol.

Substitution: 3-phenylbut-2-en-1-chloride.

Aplicaciones Científicas De Investigación

(E)-3-phenylbut-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research explores its potential therapeutic effects and its role in drug development.

Industry: It is used in the manufacture of fragrances, flavors, and as a chemical intermediate in the production of other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (E)-3-phenylbut-2-en-1-ol involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, altering their activity. The pathways involved can include modulation of oxidative stress responses and inhibition of microbial growth through disruption of cell membrane integrity.

Comparación Con Compuestos Similares

(Z)-3-phenylbut-2-en-1-ol: The Z-isomer of the compound, differing in the spatial arrangement around the double bond.

3-phenylpropan-1-ol: A saturated analog with a similar structure but lacking the double bond.

Cinnamyl alcohol: Another phenyl-substituted alcohol with a different carbon chain length.

Uniqueness: (E)-3-phenylbut-2-en-1-ol is unique due to its E-configuration, which imparts distinct chemical and physical properties compared to its Z-isomer and other similar compounds. This configuration can influence its reactivity and interaction with biological targets, making it valuable in specific applications.

Actividad Biológica

(E)-3-phenylbut-2-en-1-ol, also known as (E)-cinnamyl alcohol, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and industry.

This compound is characterized by its E configuration around the double bond, which influences its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its structure and biological activity.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Benzaldehyde or benzoic acid |

| Reduction | Lithium aluminum hydride | 3-phenylbutanol |

| Substitution | Thionyl chloride | 3-phenylbut-2-en-1-chloride |

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting cell membrane integrity, which is critical for maintaining cellular homeostasis.

Antioxidant Effects

The compound also possesses antioxidant properties , which are crucial in mitigating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects . Studies indicate that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial growth.

- Receptor Binding : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

- Oxidative Stress Modulation : By enhancing antioxidant defenses, it reduces oxidative damage to cellular components.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt the bacterial cell membrane, leading to cell lysis.

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenged DPPH radicals with an IC50 value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant decrease in levels of TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent .

Propiedades

IUPAC Name |

3-phenylbut-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASLYRXUZSPLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.